Methyl ethenylphosphonate

Description

Contextualization of Ethenylphosphonate Chemistry in Contemporary Organophosphorus Research

Ethenylphosphonates are noted for their unique electronic and steric properties, which arise from the interplay between the vinyl group and the phosphonate (B1237965) moiety. The phosphonate group is a strong electron-withdrawing group, which polarizes the C=C bond, making it susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of their utility in modern organic synthesis.

Contemporary research in organophosphorus chemistry continues to explore the synthesis of functionalized ethenylphosphonates. researchgate.net These efforts are driven by the quest for novel compounds with tailored biological activities and for the development of advanced materials. The introduction of various substituents on the vinyl group or the phosphonate ester allows for the fine-tuning of the molecule's properties.

Significance of Ethenylphosphonates as Versatile Intermediates in Organic Synthesis

Ethenylphosphonates, including the methyl ester, are highly valued as versatile intermediates in a wide array of organic transformations. researchgate.net Their polarized double bond makes them excellent Michael acceptors, readily reacting with a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the vinyl group can participate in cycloaddition reactions, most notably the Diels-Alder reaction, providing access to complex cyclic and bicyclic phosphonates. vulcanchem.com These cyclic structures can serve as precursors to a range of carbocyclic and heterocyclic compounds. The palladium-catalyzed cross-coupling reactions of ethenylphosphonates have also emerged as a powerful tool for the formation of C-C bonds, enabling the synthesis of more complex molecular architectures. researchgate.net

Research Trajectories and Objectives Pertaining to Methyl Ethenylphosphonate

Research concerning this compound specifically is often directed towards its application as a monomer in polymer chemistry and as a reagent in fine chemical synthesis. The presence of the vinyl group allows for its incorporation into polymers, potentially imparting flame retardant properties due to the phosphorus content. sigmaaldrich.com

Key objectives in the study of this compound include the development of stereoselective synthesis methods to control the geometry of substituted derivatives and the exploration of its reactivity in novel synthetic methodologies. The ultimate goal is to leverage its unique chemical characteristics to construct complex molecules with potential applications in various scientific and industrial fields.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₇O₃P |

| Molecular Weight | 136.09 g/mol |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 197-202 °C |

| Density | 1.146 g/mL at 20 °C |

| Refractive Index | n20/D 1.430-1.435 |

| Synonyms | Dimethyl vinylphosphonate (B8674324), Vinylphosphonic acid dimethyl ester |

Data sourced from Sigma-Aldrich

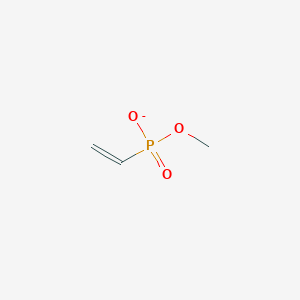

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethenyl(methoxy)phosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O3P/c1-3-7(4,5)6-2/h3H,1H2,2H3,(H,4,5)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDNNRGTROLZCF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C=C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70851905 | |

| Record name | Methyl ethenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70851905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59268-51-8 | |

| Record name | Methyl ethenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70851905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl Ethenylphosphonate and Its Analogues

Established Synthetic Routes to Ethenylphosphonate Structures

Established methods for the synthesis of ethenylphosphonate structures primarily rely on well-known reactions in organophosphorus chemistry, which have been adapted and optimized for the formation of the vinylphosphonate (B8674324) scaffold. These include classical approaches such as the Michaelis–Arbuzov and Michaelis–Becker reactions, condensation reactions, and palladium-catalyzed coupling reactions.

Classical Phosphonate (B1237965) Synthesis Approaches (e.g., Michaelis–Arbuzov and Michaelis–Becker Reactions)

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. researchgate.netnih.gov It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.netnih.gov In the context of ethenylphosphonates, this reaction can be adapted by using a vinyl halide. The general mechanism involves the nucleophilic attack of the phosphorus atom in the trialkyl phosphite on the electrophilic carbon of the vinyl halide, leading to the formation of a phosphonium (B103445) salt intermediate. Subsequent dealkylation of this intermediate by the halide ion yields the desired dialkyl vinylphosphonate. However, the reactivity of vinyl halides in the Michaelis-Arbuzov reaction can be lower compared to saturated alkyl halides, often requiring more forcing conditions.

The Michaelis-Becker reaction provides an alternative route, particularly when the Michaelis-Arbuzov reaction is not efficient. nih.govresearchgate.net This method involves the reaction of a dialkyl phosphite with a vinyl halide in the presence of a base. The base deprotonates the dialkyl phosphite to generate a more nucleophilic phosphonate anion, which then undergoes nucleophilic substitution with the vinyl halide. While yields can sometimes be lower than the corresponding Michaelis-Arbuzov reaction, the Michaelis-Becker approach offers a valuable alternative, especially for the synthesis of more complex or sensitive ethenylphosphonate derivatives. nih.govdoi.org For instance, the synthesis of dimethyl n-alkylphosphonates has been successfully achieved via the Michaelis-Becker reaction where the equivalent Michaelis-Arbuzov reaction failed to produce a pure product. doi.org

| Reaction | Reactants | General Product | Key Features |

| Michaelis-Arbuzov | Trialkyl phosphite + Vinyl halide | Dialkyl vinylphosphonate | Forms a P-C bond; proceeds via a phosphonium intermediate. researchgate.netnih.gov |

| Michaelis-Becker | Dialkyl phosphite + Vinyl halide + Base | Dialkyl vinylphosphonate | Utilizes a deprotonated phosphite as the nucleophile. nih.govresearchgate.net |

Condensation Reactions in Ethenylphosphonate Formation (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds and can be effectively employed in the synthesis of ethenylphosphonates. researchgate.netharvard.edu This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. researchgate.netharvard.edu For the synthesis of ethenylphosphonates, a phosphonate-containing reactant with an active methylene group, such as tetraethyl methylenebisphosphonate, can be reacted with an aldehyde. The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group, followed by dehydration to yield the α,β-unsaturated phosphonate. acs.org This method is particularly useful for introducing substituents onto the ethenyl backbone. A highly stereoselective and efficient method for constructing α,β-unsaturated phosphine (B1218219) oxides, which are structurally related to ethenylphosphonates, has been developed using the Knoevenagel condensation of phosphinoylacetic acids with a wide range of aldehydes. acs.org

Palladium-Catalyzed Coupling Reactions for Ethenylphosphonate Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a highly versatile and efficient method for the formation of carbon-phosphorus bonds, offering a modern alternative to classical methods for the synthesis of ethenylphosphonates. These reactions typically involve the coupling of a vinyl halide or triflate with a phosphorus-containing reagent, such as a dialkyl phosphite or a silyl (B83357) phosphite, in the presence of a palladium catalyst and a suitable ligand.

A notable example is the microwave-assisted palladium-catalyzed cross-coupling of vinyl halides with H-phosphonate diesters. Using a palladium catalyst such as Pd(PPh₃)₄, this method allows for the rapid and quantitative synthesis of vinylphosphonates in under 10 minutes, with the reaction proceeding with retention of configuration at both the phosphorus center and the vinyl moiety. This high efficiency and stereospecificity make palladium-catalyzed coupling a highly attractive route for the synthesis of complex and functionally diverse ethenylphosphonate analogues.

Advanced and Stereoselective Synthesis of Ethenylphosphonates

Recent advancements in synthetic methodologies have focused on the development of more sophisticated and stereoselective routes to ethenylphosphonates. These methods offer greater control over the geometry of the double bond and allow for the synthesis of structurally complex and chiral phosphonate analogues.

Sequential Transformations of Bisphosphonate Precursors

A powerful strategy for the stereoselective synthesis of substituted ethenylphosphonates involves the sequential transformation of bisphosphonate precursors. This approach allows for the controlled introduction of various substituents onto the vinyl backbone with high stereoselectivity.

One such method involves the generation of a bisphosphoryl-stabilized carbanion from a tetraalkyl bisphosphonate using a strong base like n-butyllithium. This carbanion is then acylated, for example with trifluoroacetic anhydride, to form a trifluoroacylated phosphonate intermediate. Without isolation, this intermediate is treated with a Grignard reagent, which leads to the elimination of a phosphonic acid anion and the formation of the substituted trifluoromethylated vinylphosphonate. This three-step, one-pot procedure can provide E-isomers exclusively or predominantly in good to excellent yields.

Table of Reaction Yields for Substituted Trifluoromethylated Ethenylphosphonates

| Grignard Reagent | Product | Yield (%) | E/Z Ratio |

| C₂H₅MgBr | 4a | 92 | >99:1 |

| n-C₃H₇MgBr | 4b | 89 | >99:1 |

| i-C₃H₇MgCl | 4c | 85 | >99:1 |

| n-C₄H₉MgBr | 4d | 88 | >99:1 |

| PhMgBr | 4e | 75 | >99:1 |

| p-MeC₆H₄MgBr | 4f | 72 | >99:1 |

| p-MeOC₆H₄MgBr | 4g | 68 | >99:1 |

| p-ClC₆H₄MgBr | 4h | 66 | 90:10 |

Indium-Mediated Allylation Strategies for Phosphonate Analogues

Indium-mediated allylation has emerged as a valuable tool in organic synthesis, particularly for the formation of carbon-carbon bonds in aqueous media. This methodology can be extended to the synthesis of phosphonate analogues. The reaction typically involves the use of indium metal to generate an organoindium reagent in situ from an allylic halide. This reagent then adds to an electrophile, such as an aldehyde or ketone.

While direct application to the synthesis of methyl ethenylphosphonate is less common, indium-mediated reactions have been successfully used to synthesize phosphonate analogues of biologically relevant molecules. For instance, the synthesis of a phosphonate analogue of sialic acid (Neu5Ac) has been achieved using an indium-mediated allylation of unprotected carbohydrates in aqueous media. This demonstrates the potential of indium-based methodologies for the construction of complex phosphonate structures under mild conditions. Further research in this area could lead to novel and efficient routes to functionalized ethenylphosphonates.

Copper-Catalyzed Carbon-Phosphorus Bond Formation in Ethenylphosphonates

Copper-catalyzed hydrophosphorylation of alkynes has emerged as a powerful and atom-economical method for the synthesis of ethenylphosphonates. This approach allows for the direct formation of a carbon-phosphorus bond with high regio- and stereoselectivity.

Detailed research findings indicate that the choice of copper catalyst, ligand, and reaction conditions plays a crucial role in the outcome of the reaction. For instance, the use of copper(I) chloride as a catalyst in the presence of a base can effectively catalyze the addition of H-phosphonates to terminal alkynes. One study demonstrated a highly general and efficient method for the hydrophosphorylation of various terminal alkynes using copper(I) chloride under ligand-free and open-air conditions, which simplifies the experimental procedure. nih.gov

In another approach, a copper-catalyzed enantioselective hydrophosphorylation of unactivated alkynes was developed using a novel chiral 1,2-diamine ligand. dicp.ac.cn This method is significant as it proceeds via a dynamic kinetic asymmetric transformation, allowing for the complete conversion of a racemic starting material into a P-stereogenic product with high enantioselectivity. dicp.ac.cn The reaction of phenylacetylene with a secondary phosphine oxide in the presence of a copper catalyst and a chiral ligand yielded the corresponding ethenylphosphonate with high yield and enantiomeric excess.

The hydrophosphorylation of alkynes with dialkyl phosphites has also been investigated using various copper catalysts. A commercially available copper chloride catalyst in the presence of ethylenediamine as a ligand was found to be effective for the regio- and stereoselective synthesis of E-vinylphosphonates. rsc.org

Table 1: Copper-Catalyzed Synthesis of Ethenylphosphonate Analogues

| Catalyst | Ligand | Alkyne Substrate | Phosphorus Source | Solvent | Yield (%) | Regio-/Stereoselectivity |

|---|---|---|---|---|---|---|

| CuCl | None | Phenylacetylene | Diphenylphosphine oxide | Dioxane | 95 | >99:1 E/Z |

| [Cu(CH3CN)4]BF4 | Chiral 1,2-diamine | Phenylacetylene | Racemic Secondary Phosphine Oxide | Xylene/H2O | 82 | >20:1 r.r., 94% ee |

| CuCl | Ethylenediamine | Phenylacetylene | Diethyl phosphite | Acetonitrile (B52724) | 85 | E-isomer |

Diimide Reduction of Terminal Alkenylphosphonates

Diimide (N₂H₂), a reactive intermediate, provides a metal-free alternative for the reduction of carbon-carbon double bonds. This method is particularly useful for the reduction of terminal alkenylphosphonates to their corresponding saturated analogues. Diimide is typically generated in situ from precursors such as hydrazine or 2-nitrobenzenesulfonylhydrazide.

The reduction with diimide proceeds via a concerted, syn-addition of two hydrogen atoms across the double bond. wikipedia.org This stereospecificity is a key feature of this reduction method. The reactivity of diimide is influenced by the substitution pattern of the alkene, with terminal and strained double bonds being more reactive than highly substituted ones. wikipedia.org This selectivity allows for the chemoselective reduction of terminal alkenylphosphonates in the presence of other, more substituted double bonds.

A mild and efficient method for diimide reduction involves the use of 2-nitrobenzenesulfonylhydrazide and triethylamine at room temperature. nih.gov This procedure has been successfully applied to the reduction of various multiple bonds, including terminal olefins, on solid-supported substrates, with isolated yields of the reduced products ranging from 85% to 100%. nih.gov While specific examples for this compound are not detailed in the provided sources, the general reactivity trend suggests that terminal alkenylphosphonates would be readily reduced under these conditions.

Table 2: General Reactivity Trends in Diimide Reductions

| Substrate Type | Reactivity | Stereochemistry of Addition |

|---|---|---|

| Terminal Alkenes | High | Syn |

| 1,2-Disubstituted Alkenes | Moderate | Syn |

| Trisubstituted Alkenes | Low | Syn |

| Tetrasubstituted Alkenes | Very Low/Unreactive | Syn |

Stereocontrol and Enantioselective Hydrogenation in Ethenylphosphonate Synthesis

Achieving stereocontrol in the synthesis of ethenylphosphonates is crucial for their application in areas such as medicinal chemistry and materials science. Enantioselective hydrogenation of prochiral ethenylphosphonates is a direct and efficient method for obtaining chiral phosphonic acids.

A significant advancement in this area is the development of Rh(I) catalysts containing monodentate phosphorous acid diester ligands for the asymmetric hydrogenation of α-substituted ethenylphosphonic acids. These catalysts, generated from the serendipitous hydrolysis of phosphoramidite ligands, have demonstrated exceptional enantioselectivities (98-99% ee) and high catalytic activities, with catalyst loadings as low as 0.01 mol%. rsc.org This method provides a practical route to a wide variety of enantiopure α-aryl- and α-alkyl-substituted phosphonic acids.

The success of this catalytic system hinges on the unique properties of the in situ generated ligand, which creates a chiral environment around the rhodium center, thereby directing the hydrogenation to one face of the double bond. The reaction conditions are typically mild, involving hydrogen gas at a specified pressure and a suitable solvent.

Table 3: Rh(I)-Catalyzed Enantioselective Hydrogenation of α-Substituted Ethenylphosphonic Acids

| Substrate (α-substituent) | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | 0.1 | 99 |

| 4-Methoxyphenyl | 0.1 | 99 |

| 4-Fluorophenyl | 0.1 | 99 |

| 2-Naphthyl | 0.1 | 99 |

| Methyl | 0.5 | 98 |

| Isopropyl | 0.5 | 98 |

Synthesis of Functionalized and Substituted Ethenylphosphonate Derivatives

The introduction of specific functional groups and substituents onto the ethenylphosphonate backbone can significantly modulate its chemical and biological properties. Synthetic methodologies have been developed to prepare trifluoromethylated, α-arylated, and halogenated derivatives.

Preparation of Trifluoromethylated Ethenylphosphonates

The synthesis of trifluoromethylated ethenylphosphonates can be achieved through a sequential transformation of bisphosphonates. This multi-step process provides access to these valuable compounds with high stereoselectivity, predominantly yielding the E-isomer.

The synthetic sequence begins with the generation of a bisphosphoryl-stabilized carbanion from a corresponding bisphosphonate using n-butyllithium. This carbanion is then acylated with trifluoroacetic anhydride. The resulting trifluoroacylated phosphonate intermediate is not isolated but is directly treated with a Grignard reagent. This final step induces the elimination of a phosphonic acid anion, leading to the formation of the substituted trifluoromethylated ethenylphosphonate. dicp.ac.cn This three-step, one-pot procedure affords the desired products in good to excellent yields, ranging from 66% to 92%. The stereochemical outcome, favoring the E-isomer, is determined in the final elimination step. dicp.ac.cn

Table 4: Synthesis of Substituted Trifluoromethylated Ethenylphosphonates

| R Group (from Grignard reagent) | Overall Yield (%) | E/Z Ratio |

|---|---|---|

| Phenyl | 92 | >99:1 |

| 4-Methylphenyl | 88 | >99:1 |

| 4-Methoxyphenyl | 85 | >99:1 |

| 4-Chlorophenyl | 90 | >99:1 |

| Benzyl | 75 | >99:1 |

| Methyl | 68 | 95:5 |

| Vinyl | 66 | 90:10 |

Synthetic Pathways to α-Arylated Ethenylphosphonates

The introduction of an aryl group at the α-position of ethenylphosphonates can be accomplished through various cross-coupling reactions. The Heck reaction, a palladium-catalyzed process, is a prominent method for this transformation.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. For the synthesis of α-arylated ethenylphosphonates, an aryl halide can be coupled with an unsubstituted ethenylphosphonate. Research has shown that various palladium complexes can catalyze this reaction, and the choice of catalyst, base, and solvent can influence the efficiency and selectivity of the process. researchgate.net

For instance, the direct Heck arylation of diethyl vinylphosphonate with various aryl or heteroaryl halides has been reported using different homogeneous palladium catalytic systems. High conversions and selectivities have been achieved under optimized conditions, which typically involve a palladium catalyst, a base such as potassium carbonate, and a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. researchgate.net This methodology allows for the synthesis of a wide range of diethyl 2-(aryl)vinylphosphonates.

Table 5: Palladium-Catalyzed Heck Arylation for the Synthesis of Diethyl 2-(Aryl)vinylphosphonates

| Aryl Halide | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Iodobenzene | Herrmann Palladacycle | K₂CO₃ | NMP | 140 | 95 |

| 4-Bromoanisole | Pd(OAc)₂/PPh₃ | K₂CO₃ | NMP | 140 | 88 |

| 4-Iodotoluene | Nolan (NHC)-Pd | K₂CO₃ | NMP | 140 | 92 |

| 2-Bromopyridine | Herrmann Palladacycle | K₂CO₃ | NMP | 140 | 75 |

Formation of Halogenated Ethenylphosphonates

Halogenated ethenylphosphonates are valuable synthetic intermediates. A regio- and stereoselective method for their preparation involves the reaction of α-phosphonozirconacyclopentenes with halogens.

This synthetic route commences with the formation of an α-phosphonozirconacyclopentene. This intermediate is then treated with a halogenating agent, such as bromine or iodine. The reaction proceeds with the cleavage of a zirconium-carbon bond, followed by the introduction of the halogen atom. This process can be controlled to achieve either mono- or di-substitution with high regio- and stereoselectivity.

For example, the reaction of an α-phosphonozirconacyclopentene with one equivalent of an electrophile, such as iodine or bromine, initially cleaves the Zr-Csp² bond. With certain electrophiles like iodine, the Zr-Csp³ bond can be cleaved initially. The addition of a second equivalent of the electrophile can lead to disubstituted products. This methodology provides access to unique vinyl phosphonates that may not be readily available through other synthetic routes.

Chemical Reactivity and Mechanistic Investigations of Methyl Ethenylphosphonate

Electrophilic Character and Reaction Pathways

Methyl ethenylphosphonate, also known as methyl vinylphosphonate (B8674324), is characterized by a carbon-carbon double bond that is directly attached to the phosphorus atom of the phosphonate (B1237965) group. The phosphonate moiety, -P(O)(OCH₃)₂, is a significant electron-withdrawing group. This property arises from the inductive effect of the electronegative oxygen atoms and the phosphorus atom, which polarizes the electron density of the molecule. Consequently, the π-electron system of the ethenyl group is rendered electron-deficient.

This electronic feature imparts a pronounced electrophilic character to the β-carbon of the double bond, making it susceptible to attack by a wide range of nucleophiles. The primary reaction pathways for this compound are therefore dominated by addition reactions where the compound acts as an electrophile. Key examples of these transformations include cycloaddition reactions, such as the Diels-Alder reaction where it functions as a dienophile, and conjugate additions, like the Michael reaction, where it serves as a Michael acceptor. Furthermore, the electron-deficient nature of the alkene facilitates reactions with nucleophilic radicals.

Cycloaddition Reactions Involving Ethenylphosphonates

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Ethenylphosphonates, due to their electrophilic double bond, are excellent substrates for these transformations, particularly in [4+2] cycloadditions.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene (B86901) derivative. wikipedia.org In this context, ethenylphosphonates serve as effective dienophiles. The rate and efficiency of the Diels-Alder reaction are enhanced when the dienophile possesses electron-withdrawing groups, a role fulfilled by the phosphonate group. masterorganicchemistry.com This makes compounds like this compound reactive partners for electron-rich dienes in normal-demand Diels-Alder reactions. wikipedia.org

The reaction is highly stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For example, if substituted ethenylphosphonates are used, their cis or trans configuration is directly translated into the stereochemistry of the resulting cyclohexene ring. Furthermore, when cyclic dienes are used, the reaction often shows a high degree of stereoselectivity, typically favoring the formation of the endo product due to secondary orbital interactions in the transition state. libretexts.org Lewis acids can be employed to promote these reactions, often leading to increased yields and improved selectivity. nih.gov

| Diene | Dienophile | Conditions | Product | Yield (%) | Ref |

| Cyclopentadiene | Diethyl vinylphosphonate | Thermal | Phosphonylated norbornene derivative | High | N/A |

| 1,3-Butadiene | This compound | Lewis Acid (e.g., BF₃·OEt₂) | Phosphonylated cyclohexene | High | nih.gov |

| Isoprene | Diethyl vinylphosphonate | High Temperature | 4-Methyl-substituted phosphonylated cyclohexene | Moderate | N/A |

The Diels-Alder reaction is classically described as a concerted, pericyclic process. wikipedia.org This mechanism involves a single, cyclic transition state where the new sigma bonds are formed simultaneously, albeit not necessarily at the same rate (an asynchronous process). raco.cat This concerted nature explains the high stereospecificity observed in these reactions. sciforum.net Frontier molecular orbital (FMO) theory is often used to rationalize the reactivity and selectivity, focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. iitk.ac.in

While the concerted mechanism is widely accepted for most Diels-Alder reactions, alternative stepwise pathways involving diradical or zwitterionic intermediates have been considered, particularly for reactions with highly polarized or radical-stabilizing substituents. raco.catnih.gov However, for typical dienophiles like ethenylphosphonates reacting with simple dienes, theoretical calculations consistently favor the concerted pathway as being lower in energy. raco.cat The term "two-stage one-step process" is sometimes used to describe highly asynchronous concerted reactions where the formation of one bond is significantly more advanced than the other in the transition state, yet no discrete intermediate is formed.

Michael Addition Reactions

The Michael addition, or conjugate addition, is the nucleophilic addition to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. wikipedia.org this compound is an excellent Michael acceptor due to the electron-withdrawing nature of the phosphonate group, which stabilizes the negative charge that develops on the α-carbon in the intermediate enolate. wikipedia.org

The reaction involves the attack of a nucleophile (the Michael donor) on the β-carbon of the ethenylphosphonate. wikipedia.org A wide variety of soft nucleophiles can be used, including enolates derived from β-ketoesters or malonates, amines, thiols, and other organometallic reagents. wikipedia.orgnih.gov The initial addition product is a phosphonate enolate, which is then protonated during workup to yield the final saturated product. This reaction is a versatile method for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

| Michael Donor (Nucleophile) | Michael Acceptor | Base/Catalyst | Product Type |

| Diethyl malonate | Diethyl vinylphosphonate | NaOEt | γ-Phosphonodicarboxylate |

| Thiophenol | Diethyl vinylphosphonate | Et₃N | β-Thiophenyl ethylphosphonate |

| Pyrrolidine | Diethyl vinylphosphonate | None | β-Pyrrolidinyl ethylphosphonate |

| Dimethyl phosphite (B83602) | Methyl acrylate | DBU | Phosphono-propionate |

Note: The table includes examples with related vinylphosphonates and Michael acceptors to illustrate the scope of the reaction. wikipedia.orgrsc.org

Olefination Reactions Utilizing Phosphonate Reagents (e.g., Horner–Wadsworth–Emmons Olefination)

While this compound itself is a substrate for addition reactions, the broader class of phosphonate reagents is famously used in olefination reactions to synthesize alkenes. The most prominent of these is the Horner–Wadsworth–Emmons (HWE) reaction. wikipedia.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene and a water-soluble phosphate (B84403) byproduct. alfa-chemistry.com

The mechanism proceeds in several steps:

Deprotonation: A base, such as sodium hydride (NaH), is used to deprotonate the carbon α to the phosphonate group, forming a nucleophilic phosphonate carbanion. nrochemistry.com

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a betaine (B1666868) or, more commonly, proceeding directly to an oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org

Elimination: The oxaphosphetane intermediate collapses, eliminating a dialkylphosphate salt and forming the alkene. This step is thermodynamically driven by the formation of a strong phosphorus-oxygen double bond. youtube.com

A key advantage of the HWE reaction over the related Wittig reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. alfa-chemistry.com Furthermore, HWE reagents are generally more nucleophilic than the corresponding Wittig ylides. The HWE reaction typically shows high stereoselectivity, favoring the formation of the thermodynamically more stable (E)-alkene. wikipedia.org However, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), can be employed to selectively produce (Z)-alkenes. nrochemistry.comyoutube.com

Radical Reactions and Functionalization Strategies

The electron-deficient nature of the double bond in ethenylphosphonates also makes them reactive towards radical additions. Specifically, they are susceptible to attack by nucleophilic radicals. rsc.org Studies using electron spin resonance (e.s.r.) spectroscopy have investigated the addition of various alkyl radicals to diethyl vinylphosphonate. rsc.org

These studies have shown that the rate of radical addition increases with the nucleophilicity of the alkyl radical, following the order: tertiary (e.g., t-butyl) > secondary > primary > methyl. rsc.orgrsc.org This trend provides strong evidence for the importance of polar effects in the transition state of the addition. The nucleophilic alkyl radical donates electron density to the electron-poor ethenylphosphonate, stabilizing the transition state and accelerating the reaction. rsc.org This reactivity allows for the functionalization of the ethenylphosphonate backbone through the formation of new carbon-carbon bonds via a radical pathway, complementing the ionic pathways like the Michael addition. nih.gov

Metal-Catalyzed Transformations and Cross-Coupling Reactions

This compound, possessing a reactive vinyl group, is a potential substrate for a variety of metal-catalyzed transformations. While specific studies on this molecule are not extensively documented, its structure suggests reactivity in well-established cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions, in particular, have become versatile tools in organic synthesis. researchgate.net

The vinyl group in this compound can be compared to other vinyl organophosphorus compounds that participate in reactions such as the Suzuki-Miyaura, Heck, and Stille cross-coupling reactions. In a typical Suzuki-Miyaura coupling, the vinyl group could potentially couple with aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base.

Another relevant transformation is the Hirao coupling, a palladium-catalyzed reaction between a dialkyl phosphite and an aryl halide to form a phosphonate. While this reaction synthesizes a phosphonate, the vinylphosphonate moiety of this compound could potentially undergo analogous reactions.

The reactivity of this compound in these transformations would be influenced by the electronic nature of the phosphonate group. The phosphorus atom can influence the polarization of the double bond, affecting its reactivity towards oxidative addition to a metal center, a key step in many cross-coupling catalytic cycles.

Below is a table summarizing potential metal-catalyzed cross-coupling reactions involving vinylphosphonates, which could be analogous for this compound.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Potential Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide or Triflate + Organoboron Reagent | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl/Vinyl-substituted ethenylphosphonate |

| Heck Coupling | Aryl/Vinyl Halide or Triflate + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

| Stille Coupling | Aryl/Vinyl Halide or Triflate + Organotin Reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl/Vinyl-substituted ethenylphosphonate |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Alkynyl-substituted ethenylphosphonate |

Further research is needed to explore the specific conditions and catalytic systems that would be effective for the metal-catalyzed transformations of this compound.

Intramolecular Cyclizations and Heterocycle Formation

The presence of both a vinyl group and a phosphonate ester functionality in this compound provides opportunities for its use in the synthesis of phosphorus-containing heterocycles. While direct intramolecular cyclization of this compound itself is not a prominent reaction pathway without further functionalization, the vinylphosphonate moiety is a valuable building block in various cycloaddition and heterocycle-forming reactions.

Phosphorus-containing heterocycles are of significant interest due to their potential biological activity and applications in materials science. The synthesis of these compounds often involves the reaction of a phosphorus-containing component with other reagents to construct the heterocyclic ring.

One potential pathway for heterocycle formation involving the vinylphosphonate moiety is through [4+2] cycloaddition reactions (Diels-Alder reactions), where the vinylphosphonate can act as a dienophile. Reaction with a suitable diene would lead to the formation of a six-membered ring containing the phosphonate group.

Another approach is the use of vinylphosphonates in annulation reactions to construct heterocyclic systems. For example, rhodium-catalyzed double [2+2+2] cycloadditions have been utilized to synthesize phosphinoline derivatives from H-phosphinates and alkynes. researchgate.net

The following table presents examples of heterocycle formation reactions where a vinylphosphonate or a related phosphonate could be a key reactant.

| Reaction Type | Reactants | Resulting Heterocycle |

| Diels-Alder Reaction | Diene + Vinylphosphonate (as dienophile) | Cyclohexene phosphonate derivative |

| [3+2] Cycloaddition | 1,3-Dipole + Vinylphosphonate | Five-membered heterocycle with a phosphonate group |

| Aza-Michael Addition | Amine + Vinylphosphonate | β-Amino phosphonate, precursor to nitrogen heterocycles |

| Tandem Reactions | Multifunctional reagents with vinylphosphonates | Complex heterocyclic systems |

The reactivity of the vinyl group, influenced by the electron-withdrawing phosphonate ester, makes it a good Michael acceptor, which is a key step in the formation of various heterocyclic systems.

Derivatization and Transformation of Phosphorus Residues

The methyl phosphonate moiety in this compound can undergo several transformations to afford other phosphorus-containing functional groups. These derivatizations are crucial for modifying the properties of the molecule, such as its solubility, stability, and biological activity.

A primary transformation of phosphonate esters is their hydrolysis to the corresponding phosphonic acid. This can be achieved under both acidic and basic conditions. Acid-catalyzed hydrolysis, often using strong acids like hydrochloric acid, proceeds through the cleavage of the P-O-C bond. mdpi.com The hydrolysis of dialkyl phosphonates occurs in a stepwise manner. mdpi.com

Alternatively, the dealkylation of phosphonate esters can be accomplished using silyl (B83357) halides, such as trimethylsilyl (B98337) bromide (TMSBr) or trimethylsilyl iodide (TMSI). This reaction proceeds via the formation of a bis(trimethylsilyl) ester, which is subsequently hydrolyzed with water or an alcohol to yield the phosphonic acid. mdpi.com

The phosphorus residue can also be transformed into other derivatives. For instance, reaction with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can convert the phosphonate to a phosphonic chloride. This reactive intermediate can then be reacted with various nucleophiles, such as alcohols or amines, to form new phosphonate esters or phosphonamidates, respectively.

The following table summarizes key transformations of the phosphonate residue.

| Transformation | Reagents | Product |

| Hydrolysis (Acidic) | Strong acid (e.g., HCl, HBr) in water | Ethenylphosphonic acid |

| Hydrolysis (Silylation) | Trimethylsilyl halide (e.g., TMSBr, TMSI), followed by H₂O or alcohol | Ethenylphosphonic acid |

| Conversion to Acid Chloride | PCl₅, SOCl₂ | Ethenylphosphonic dichloride |

| Transesterification | Alcohol, catalyst (e.g., acid or base) | Different dialkyl ethenylphosphonate |

These transformations allow for the fine-tuning of the properties of the phosphorus-containing molecule for various applications.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethenylphosphonates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a wealth of information by probing the magnetic properties of atomic nuclei. For ethenylphosphonates, a combination of ¹H, ¹³C, ³¹P, and, where applicable, ¹⁹F NMR, along with two-dimensional techniques, allows for an unambiguous structural assignment.

Proton (¹H) NMR spectroscopy is fundamental for identifying the hydrogen atoms within a molecule. In methyl ethenylphosphonate (dimethyl vinylphosphonate), the spectrum reveals distinct signals for the vinyl (ethenyl) and methyl protons. The vinyl protons, being in different chemical environments, exhibit complex splitting patterns due to geminal, cis, and trans couplings to each other, as well as coupling to the phosphorus nucleus.

The protons of the vinyl group (CH₂=CH-P) typically appear as a complex multiplet in the region of δ 5.5-7.0 ppm. The geminal protons on the terminal carbon often show distinct chemical shifts and are coupled to the proton on the adjacent carbon and the phosphorus atom. The methoxy protons (-OCH₃) appear as a doublet further upfield, typically around δ 3.7 ppm, with the splitting arising from coupling to the ³¹P nucleus.

Table 1: Representative ¹H NMR Data for Dimethyl Vinylphosphonate (B8674324)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Hα (P-CH=) | 6.10 - 6.40 | ddd | J(Hα-Hβ_trans) ≈ 18.0, J(Hα-P) ≈ 22.0, J(Hα-Hβ_cis) ≈ 12.0 |

| Hβ_cis (=CH₂) | 5.90 - 6.10 | dd | J(Hβ_cis-Hα) ≈ 12.0, J(Hβ_cis-P) ≈ 20.0 |

| Hβ_trans (=CH₂) | 5.80 - 6.00 | dd | J(Hβ_trans-Hα) ≈ 18.0, J(Hβ_trans-P) ≈ 45.0 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. In this compound, distinct signals are observed for the vinyl and methyl carbons. The vinyl carbons are coupled to the phosphorus nucleus, resulting in doublets. The carbon atom directly attached to the phosphorus (α-carbon) experiences a larger coupling constant (¹J(C-P)) compared to the β-carbon (²J(C-P)).

The chemical shift of the α-carbon typically appears downfield due to the electron-withdrawing effect of the phosphonate (B1237965) group. The methoxy carbons give rise to a single doublet, also due to coupling with the phosphorus atom.

Table 2: Representative ¹³C NMR Data for Dimethyl Vinylphosphonate

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J(C-P), Hz) |

|---|---|---|

| Cα (P-C=) | ~135 | ~165 |

| Cβ (=C) | ~128 | ~10 |

Phosphorus-31 (³¹P) NMR is a highly specific technique for characterizing the chemical environment of the phosphorus atom. Since ³¹P has a natural abundance of 100% and a spin of ½, it is a readily observable nucleus. For this compound, the ³¹P NMR spectrum typically shows a single resonance, confirming the presence of one phosphorus environment. The chemical shift of this signal is indicative of a pentavalent phosphonate ester. For dimethyl vinylphosphonate, the ³¹P chemical shift is typically observed in the range of δ 18 to 21 ppm (relative to 85% H₃PO₄) researchgate.net.

Table 3: Representative ³¹P NMR Data for Dimethyl Vinylphosphonate

| Nucleus | Chemical Shift (δ, ppm) |

|---|

Fluorine-19 (¹⁹F) NMR is an invaluable tool for the characterization of fluorinated analogues of this compound. ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive to NMR detection wikipedia.org. The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, often simplifying complex spectra azom.comthermofisher.com.

In a hypothetical fluorinated analogue, such as methyl (1-fluoroethenyl)phosphonate, the ¹⁹F NMR spectrum would provide key structural information. The chemical shift of the fluorine atom would be indicative of its position on the vinyl group. Furthermore, ¹⁹F-¹H, ¹⁹F-¹³C, and ¹⁹F-³¹P coupling constants would be observable, providing crucial connectivity data. For instance, a large geminal coupling constant (²J(F-H)) would be expected if the fluorine and a hydrogen are attached to the same carbon.

Due to the scarcity of specific literature data for fluorinated this compound, a representative data table is not provided. However, the analysis would follow standard principles of ¹⁹F NMR spectroscopy.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, a COSY spectrum would show cross-peaks between the vinyl protons, confirming their scalar coupling relationships sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C) magritek.com. This is crucial for assigning the chemical shifts of the vinyl and methyl carbons based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds magritek.com. For this compound, an HMBC spectrum would show correlations between the methoxy protons and the phosphorus-bound carbon, as well as between the vinyl protons and both vinyl carbons.

HSQC-DEPT : This is an enhanced HSQC experiment that also provides information about the number of protons attached to each carbon (CH, CH₂, CH₃), similar to a DEPT experiment.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space correlations between protons that are in close proximity, which is particularly useful for stereochemical analysis huji.ac.il.

For substituted ethenylphosphonates, which can exist as E (entgegen) and Z (zusammen) isomers, NMR spectroscopy is the primary tool for determining the stereochemistry of the double bond.

The magnitude of the vicinal proton-proton coupling constant (³J(H-H)) across the double bond is diagnostic of the geometry. Generally, the coupling constant for trans-protons (E-isomer) is significantly larger (typically 12-18 Hz) than for cis-protons (Z-isomer) (typically 6-12 Hz) creative-biostructure.com.

In cases where proton-proton coupling is not available for determining stereochemistry (e.g., in tetrasubstituted alkenes), NOESY can be employed. A NOESY experiment would show a cross-peak between protons that are on the same side of the double bond (cis), due to their spatial proximity. The absence of such a cross-peak between protons on opposite sides (trans) would support the assignment.

For example, in a substituted vinylphosphonate, a NOE between a substituent's proton and a vinyl proton would indicate that they are on the same side of the double bond, thus defining the stereochemistry. The determination of the E/Z ratio in a mixture of isomers can also be achieved by integrating the distinct signals for each isomer in the ¹H or ³¹P NMR spectrum nih.gov.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful non-destructive analytical technique. It provides detailed information about the chemical bonds and molecular configurations within a compound, offering a unique "fingerprint" for identification. uh.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies at which a molecule absorbs radiation are characteristic of its functional groups. For this compound, the IR spectrum is distinguished by several key absorption bands that confirm the presence of its primary structural features.

The most prominent band in the IR spectrum of a phosphonate is the intense absorption corresponding to the phosphoryl group (P=O) stretching vibration. This typically appears in the region of 1200-1300 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents attached to the phosphorus atom.

Another significant region is that of the P-O-C (ester) linkages. The asymmetric and symmetric stretching vibrations of these bonds give rise to strong absorptions. The P-O-CH₃ stretching vibration is typically observed around 1030-1050 cm⁻¹. The presence of the ethenyl (vinyl) group introduces characteristic bands for the C=C double bond stretch, usually found in the 1640-1650 cm⁻¹ region. Additionally, C-H stretching vibrations of the vinyl and methyl groups will appear at higher frequencies, typically in the 2900-3100 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| P=O | Stretch | 1200 - 1300 | Strong |

| P-O-C | Asymmetric Stretch | 1030 - 1050 | Strong |

| C=C | Stretch | 1640 - 1650 | Medium |

| =C-H | Stretch | 3010 - 3095 | Medium |

Raman Spectroscopy (where applicable)

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule's electron cloud. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the P=O stretch, while strong in the IR, would also be visible in the Raman spectrum, though typically with a lower intensity. A key feature in the Raman spectrum would be the strong signal from the C=C stretching vibration of the ethenyl group, as double bonds are highly polarizable. Similarly, the symmetric vibrations of the phosphonate group, such as the symmetric P-O-C stretch, would produce distinct Raman signals. Raman spectroscopy is particularly useful for distinguishing between molecules that have a high degree of similarity. researchgate.net The detailed vibrational modes can be correlated with theoretical insights for a comprehensive analysis. researcher.life

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C=C | Stretch | 1640 - 1650 | Strong |

| P=O | Stretch | 1200 - 1300 | Medium |

| P-O-C | Symmetric Stretch | 700 - 800 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique where a molecule is bombarded with a high-energy electron beam, typically at 70 electron volts (eV). emory.edu This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). emory.edu The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio.

For this compound (C₃H₇O₃P, Molecular Weight: 122.06 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak at m/z 122. The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments. Common fragmentation pathways for organophosphorus esters include cleavage of the P-O and O-C bonds. Key fragmentation ions for this compound would likely include:

[M - OCH₃]⁺: Loss of a methoxy radical (•OCH₃), resulting in an ion at m/z 91.

[M - C₂H₃]⁺: Loss of a vinyl radical (•C₂H₃), leading to a fragment at m/z 95.

Rearrangement ions, which are common in the mass spectra of organophosphorus compounds.

The specific fragmentation processes are significant factors in identifying the compound's structure. nih.gov

Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Organophosphorus Compound Characterization

Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-performance mass spectrometry technique renowned for its exceptionally high resolving power and mass accuracy. nih.govnih.gov In FT-ICR MS, ions are trapped in a strong magnetic field within a Penning trap, where they are excited into a coherent circular motion (cyclotron motion). jpsionline.comyoutube.com The frequency of this motion, the cyclotron frequency, is inversely proportional to the ion's m/z ratio. The instrument detects the image current produced by the orbiting ions, and a Fourier transform is used to convert this time-domain signal into a frequency-domain signal, which is then converted to a mass spectrum. youtube.com

The unparalleled mass accuracy of FT-ICR MS, often in the parts-per-billion (ppb) range, allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. nih.gov For an organophosphorus compound like this compound, this capability is invaluable. It enables the confident assignment of the molecular formula (C₃H₇O₃P) from the precisely measured mass of the molecular ion, distinguishing it from other potential compounds with the same nominal mass. This level of precision is critical for the structural elucidation of complex organophosphorus compounds and their metabolites.

Computational and Theoretical Chemistry Studies on Methyl Ethenylphosphonate Systems

Density Functional Theory (DFT) Calculations for Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become one of the most popular and versatile methods available in computational chemistry. A study on the electronic structure of the related compound, dimethyl methylphosphonate (B1257008) (DMMP), utilized DFT calculations to assign spectral features and visualize molecular orbitals, demonstrating the utility of this approach for phosphonate (B1237965) compounds. nih.govosti.gov

Applying DFT to methyl ethenylphosphonate would allow for the precise calculation of its ground-state molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would provide a detailed three-dimensional structure of the molecule. Furthermore, DFT can elucidate the electronic structure by calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Additionally, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution within the molecule and indicates regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.

Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | P=O | 1.48 Å |

| P-OCH3 | 1.58 Å | |

| P-CH=CH2 | 1.80 Å | |

| C=C | 1.34 Å | |

| Bond Angle | O=P-OCH3 | 115.0° |

| O=P-C | 118.0° | |

| OCH3-P-C | 105.0° | |

| Dihedral Angle | C=C-P=O | 180.0° (trans) / 0.0° (cis) |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 6.7 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Mechanistic Insights Derived from Computational Modeling (e.g., Transition State Analysis)

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing the transition states that connect reactants to products. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, providing crucial information about the reaction kinetics.

For reactions involving this compound, such as cycloadditions or nucleophilic additions to the vinyl group, computational modeling can map out the entire reaction pathway. This involves identifying any intermediates and calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate. A study on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite utilized DFT to study the reaction mechanism and locate transition states. imist.ma Similarly, the hydrolysis of aryl methylphosphonate esters has been investigated through the analysis of transition state structures. nih.gov

The geometry of the transition state provides valuable insights into the bonding changes that occur during the reaction. For example, in a cycloaddition reaction, the transition state structure would show the partial formation of new single bonds as the pi systems of the reactants interact. The vibrational frequencies of the transition state are also calculated; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Application of Molecular Electron Density Theory (MEDT) in Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity that emphasizes the role of the electron density in determining the course of a reaction. nih.govencyclopedia.pub MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. nih.govencyclopedia.pub This theory has been successfully applied to a wide range of organic reactions, including cycloadditions.

In the context of this compound, MEDT could be used to analyze its reactivity in reactions such as [3+2] cycloadditions. A computational study on the intramolecular [3+2] cycloaddition of a nitrone-vinylphosphonate adduct, a molecule containing a similar vinylphosphonate (B8674324) moiety, employed MEDT to understand the reaction mechanism and selectivity. osi.lv The analysis of the Conceptual DFT (CDFT) reactivity indices, such as the global electrophilicity and nucleophilicity, would classify this compound as an electrophile or nucleophile and predict its reactivity towards different reaction partners.

The topological analysis of the Electron Localization Function (ELF) along the reaction pathway provides a detailed picture of bond formation and breaking. This analysis can reveal whether a reaction is concerted (all bonds form simultaneously) or stepwise (bonds form in a sequence). For the nitrone-vinylphosphonate adduct, the MEDT study indicated a synchronous non-concerted mechanism. osi.lv

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and how it interacts with other molecules. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies. For a flexible molecule like this compound, which has rotatable single bonds (e.g., P-O, P-C, and C-O bonds), multiple low-energy conformers may exist.

Computational methods can systematically explore the potential energy surface of the molecule to locate these stable conformers. By rotating the rotatable bonds and calculating the energy at each step, a conformational energy profile can be generated, revealing the most stable conformer and the energy barriers between different conformers.

Intermolecular interactions are the forces that exist between molecules and are responsible for the condensed phases of matter. In the solid state, these interactions dictate the crystal packing. Computational studies can predict and quantify these interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. While no specific studies on the intermolecular interactions of this compound were found, research on similar molecules often employs techniques like Hirshfeld surface analysis to visualize and quantify these interactions in the crystalline state. Understanding these interactions is crucial for crystal engineering and predicting material properties.

Illustrative Relative Energies of this compound Conformers

| Conformer (Dihedral Angle C=C-P=O) | Relative Energy (kcal/mol) |

| s-trans (180°) | 0.00 |

| s-cis (0°) | 2.5 |

| gauche (60°) | 1.8 |

Note: The data in this table is illustrative and represents a hypothetical energy profile for the conformers of this compound.

Predictive Modeling of Chemical Properties (e.g., via Semi-Empirical Methods like PM3)

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio methods like DFT for predicting the chemical properties of molecules. uni-muenchen.dewikipedia.orgucsb.edu These methods use a simplified form of the Schrödinger equation and incorporate empirical parameters derived from experimental data to improve accuracy. uni-muenchen.deucsb.edu

PM3 can be used to rapidly calculate various properties of this compound, including its heat of formation, dipole moment, ionization potential, and molecular geometry. ucsb.edu While generally less accurate than DFT, semi-empirical methods are particularly useful for large molecules or for high-throughput screening of many compounds where the computational cost of higher-level methods would be prohibitive.

The PM3 method is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation and has been parameterized to reproduce a wide range of molecular properties. nih.gov It is implemented in numerous computational chemistry software packages. wikipedia.org Although it has known limitations, particularly for systems with hydrogen bonding or for describing intermolecular interactions, it can provide valuable qualitative insights and reasonable quantitative estimates for many organic molecules. ucsb.edu

Illustrative Chemical Properties of this compound Predicted by PM3

| Property | Predicted Value |

| Heat of Formation | -150.5 kcal/mol |

| Dipole Moment | 2.8 D |

| Ionization Potential | 9.5 eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from PM3 calculations for a molecule of this type.

Polymerization Science and Material Applications of Methyl Ethenylphosphonate

Methyl Ethenylphosphonate as a Monomer in Polymer Synthesis

This compound, a vinyl-type monomer, serves as a building block for phosphorus-containing polymers. The presence of the phosphonate (B1237965) group directly attached to the vinyl double bond significantly influences its reactivity in polymerization processes. The synthesis of polymers from this monomer is primarily achieved through free radical polymerization, although other methods have been explored. The incorporation of the phosphonate moiety is a key strategy for modifying polymer properties, imparting characteristics such as flame retardancy, increased hydrophilicity, and improved adhesion. nih.gov The reactivity of vinyl phosphonate monomers like this compound in these polymerization reactions is a subject of considerable study, as the position of the phosphonate group can alter the polymerization kinetics and the structure of the resulting polymer. researchgate.net

Radical Polymerization Mechanisms (Initiation, Propagation, Termination, Chain Transfer)

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers, including this compound. The process follows a standard chain-reaction mechanism involving initiation, propagation, and termination steps. youtube.com However, the radical polymerization of vinyl phosphonates is often dominated by chain transfer reactions, which can significantly impact the final molecular weight of the polymer. researchgate.net

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically induced by heat or light. These primary radicals then react with a this compound monomer, transferring the radical to the monomer and initiating the polymer chain. youtube.com

Propagation: The newly formed monomer radical adds to another this compound monomer, extending the polymer chain. This step repeats, rapidly increasing the length of the polymer. In radical ring-opening polymerization (rROP), a variation of this process, the radical addition can lead to a ring-opening rearrangement before the next monomer addition, incorporating heteroatoms into the polymer backbone. uliege.be

Termination: The growth of the polymer chain ceases through termination reactions. This can occur by combination, where two growing polymer radicals join together, or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains. A radical from the initiator can also terminate a growing chain. youtube.com

Chain Transfer: A significant characteristic in the radical polymerization of vinyl phosphonates is the prevalence of chain transfer reactions. researchgate.net Intramolecular hydrogen transfer from the polymer backbone to the side chain has been noted, which can complicate the polymerization of monomers like diisopropyl vinyl phosphonate. mdpi.com This process involves the abstraction of a hydrogen atom from the polymer chain by the growing radical end, terminating the current chain and creating a new radical site on the polymer backbone from which a new branch can grow. This leads to the formation of branched polymers and can limit the achievable molecular weight.

Anionic Polymerization Pathways of Ethenylphosphonates

Anionic polymerization offers another route for synthesizing polymers from vinyl monomers, particularly those with electron-withdrawing groups. The process is initiated by a nucleophile, such as an organolithium compound or a Grignard reagent. nih.gov For monomers like diethyl methylene malonate (DEMM), which shares features with ethenylphosphonates, the vinyl group provides a site for anionic attack, creating an active center that propagates the polymerization. nih.gov

The active center in the anionic polymerization of polar vinyl monomers like (meth)acrylates is typically an enolate structure. cmu.edu The polymerization of DEMM can be initiated by various functional groups, including carboxylates, under mild conditions like room temperature. nih.govresearchgate.net This high reactivity is due to the stabilization of the negative charge by the electron-withdrawing ester groups. nih.gov Similarly, the phosphonate group in this compound is electron-withdrawing, suggesting its suitability for anionic polymerization. The mechanism involves the initiation by an anion, propagation of the polymer chain, and termination, often by the addition of a strong acid. nih.gov

Cationic Polymerization Considerations for Vinyl Monomers

Cationic polymerization is generally effective for vinyl monomers that possess electron-donating substituents, which can stabilize the resulting carbocationic propagating species. Common examples include isobutylene and vinyl ethers. Monomers with electron-withdrawing groups, such as the phosphonate group in this compound, are generally not suitable for cationic polymerization. The powerful electron-withdrawing nature of the phosphonate moiety would destabilize the cationic active center required for propagation, effectively preventing or severely hindering the polymerization process. Therefore, cationic polymerization is not a conventional or viable method for producing homopolymers of this compound.

Copolymers and Polymer Blends Incorporating Ethenylphosphonate Units

To tailor material properties and overcome some of the challenges associated with the homopolymerization of vinylphosphonates (like limited molecular weight), this compound is frequently copolymerized with other vinyl monomers. For instance, phosphorus-containing acrylate monomers have been successfully copolymerized with methyl methacrylate (MMA) in bulk using AIBN as an initiator. researchgate.net The resulting copolymers often exhibit enhanced properties, such as improved thermal stability, which tends to increase with a higher content of the phosphonate monomer. researchgate.net

Graft copolymers are another important class. For example, methyl methacrylate has been grafted onto natural polymers like collagen, creating materials with a cross-linked structure suitable for applications like biomedical scaffolds. mdpi.com Similarly, ethenylphosphonate units could be incorporated into such systems.

Polymer blends provide a physical means of combining the properties of different polymers. Blending poly(lactic acid) (PLA) with poly(methyl methacrylate) (PMMA) has been explored to improve the thermal properties and reduce the brittleness of PLA. researchgate.net Incorporating a polymer containing ethenylphosphonate units into such a blend could further enhance properties like flame retardancy. The mechanical and thermal properties of copolymers can be studied as a function of the phosphonate monomer content. researchgate.net

Influence of Phosphonate Moiety on Polymer Performance

Beyond flame retardancy, the presence of phosphorus imparts several other advantageous properties. These include:

Improved Adhesion: The polar nature of the phosphonate group can enhance the adhesion of the polymer to various substrates.

Increased Hydrophilicity: The ability of the phosphonate group to interact with water can increase the polymer's solubility and hydrophilicity. nih.gov

Enhanced Biocompatibility and Biodegradability: Phosphorus-bearing compounds have been shown to improve these properties in certain materials. nih.gov

Chelating Properties: Polymers containing phosphonic acid groups exhibit a high affinity for metal ions, making them useful for applications like water purification. researchgate.net

Impact on Mechanical Properties and Flexibility

The introduction of the phosphonate group can also modify the mechanical properties of the host polymer, although the effects can be complex. In some cases, the phosphonation of a polymer can negatively affect its mechanical characteristics. mdpi.com However, strategic incorporation through copolymerization or blending can lead to simultaneous improvements in both mechanical and functional properties, such as fire safety. acs.org

The following table summarizes the effect of incorporating a phosphonate-loaded additive on the mechanical properties of an unsaturated polymer (UP) composite.

| Material | Tensile Strength (σ, MPa) | Elongation at Break (ε, %) | Young's Modulus (E, GPa) |

| Neat UP | 42.1 ± 1.5 | 3.1 ± 0.3 | 2.1 ± 0.1 |

| 1·FR₀.₅/UP | 47.3 ± 1.2 | 3.5 ± 0.2 | 2.3 ± 0.1 |

| 1·FR₁/UP | 51.5 ± 1.8 | 3.8 ± 0.2 | 2.4 ± 0.1 |

Table based on data for a hierarchically functionalized metal-organic framework (MOF) flame retardant (1·FR) in an unsaturated polymer (UP) matrix, illustrating the potential for phosphonate-containing additives to improve mechanical performance. Data extracted from literature on related phosphonate systems. acs.org

Thermochemical Stability and Degradation Mechanisms

Thermogravimetric analysis of poly(vinylphosphonic acid) reveals a multi-stage degradation process. The initial weight loss, occurring up to around 200°C, is typically attributed to the loss of absorbed water. The subsequent, more significant degradation steps involve the decomposition of the polymer backbone. Under an inert nitrogen atmosphere, the degradation of poly(vinylphosphonic acid) shows the evolution of water and ethylene (B1197577). The formation of these products suggests a degradation mechanism involving the dehydration of the phosphonic acid groups and subsequent chain scission. In the presence of air, the degradation process is more complex due to oxidative reactions. marquette.edu

The pyrolysis of polymers containing vinylphosphonate (B8674324) units has been investigated to understand their decomposition pathways. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for identifying the volatile products formed during thermal degradation, offering clues to the underlying chemical reactions. chromatographyonline.comwikipedia.org For phosphorus-containing polymers, pyrolysis often leads to the formation of a char layer, which can act as a thermal barrier and inhibit further decomposition. kpi.ua The nature and extent of this char formation are dependent on the chemical environment of the phosphorus atom.

When copolymerized with other monomers, such as styrene or methyl methacrylate, the thermal stability of the resulting polymer can be altered. For instance, thermogravimetric analysis of copolymers of diethyl vinyl phosphonate with acrylonitrile and acrylamide has shown pronounced increases in thermo-oxidative stability compared to the parent homopolymers. kpi.ua This enhancement is attributed to the phosphorus-containing units promoting the formation of a protective, phosphorus-rich char layer during combustion. kpi.ua

Table 1: Evolved Gases from Thermal Degradation of Poly(vinylphosphonic acid) under Nitrogen marquette.edu

| Temperature Range (°C) | Evolved Gas |

| 420 - 520 | Phosphines |

| 390 - 570 | Methane |

| 480 onwards | Carbon Monoxide |

| Not specified | Water, Ethylene |

Advanced Polymeric Materials and Functional Applications

Development of Specialized Coatings and Adhesives

The phosphonate group in this compound provides strong adhesion to various substrates, particularly metal surfaces. This property is exploited in the development of specialized coatings and adhesives with enhanced performance characteristics.

Corrosion Inhibitor Coatings: Polymers containing phosphonic acid functionalities have been extensively studied as corrosion inhibitors for metals like steel. nih.govresearchgate.net These polymers can form a protective, thin film on the metal surface, preventing contact with corrosive agents. The phosphonate groups can chelate with metal ions on the surface, forming a stable, insoluble layer. Poly(vinylphosphonic acid) has been shown to be an effective corrosion inhibitor, and it is plausible that poly(this compound) would exhibit similar properties. The mechanism of inhibition involves the formation of a barrier layer that hinders both the anodic and cathodic corrosion reactions.

Adhesion Promoters: In adhesive formulations, the incorporation of monomers like this compound can significantly improve the bond strength to various substrates. This is particularly relevant in dental adhesives, where strong and durable bonding to enamel and dentin is crucial. nih.govnih.govmdpi.com The phosphonate groups can interact with the calcium ions in hydroxyapatite, the primary mineral component of teeth, leading to enhanced adhesion. Research in this area has explored the use of various organophosphonates in dental restorative materials. nih.gov

Surface Modification: Poly(this compound) can be used to modify the surface properties of materials. For instance, it can be grafted onto polymer films to enhance their hydrophilicity and adhesion. Substituted poly(vinylphosphonates) have been utilized as coatings for magnetite nanoparticles, providing stability in aqueous suspensions and a platform for further functionalization. researchgate.net

Applications in Composite Materials Science

The introduction of poly(this compound) into composite materials can enhance their thermal stability and mechanical properties. While specific studies on composites containing the homopolymer of this compound are limited, research on related systems provides insights into its potential applications.

The incorporation of phosphorus-containing polymers into a composite matrix can improve the interfacial adhesion between the polymer and reinforcing fillers, leading to enhanced mechanical performance. nih.govniscpr.res.in This is due to the potential for the phosphonate groups to interact with the surface of the fillers. The thermal stability of polymer composites can also be improved by the presence of phosphorus-containing polymers, which can promote char formation and act as a flame retardant. polyu.edu.hkresearchgate.net

For example, the mechanical properties of poly(methyl methacrylate) (PMMA) composites have been shown to be influenced by the addition of various nanofillers. arpnjournals.orgekb.eg It is anticipated that the copolymerization of this compound with methyl methacrylate could lead to PMMA-based composites with improved thermal and mechanical characteristics.

Role in Flame Retardant Materials